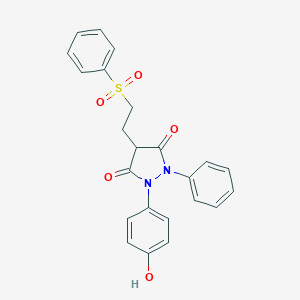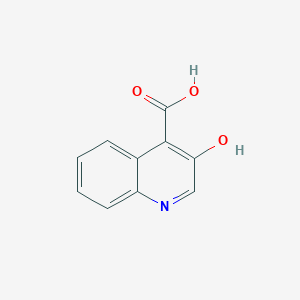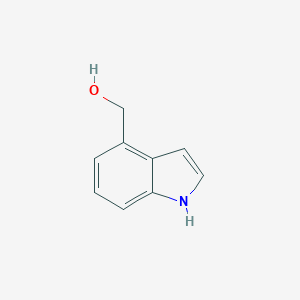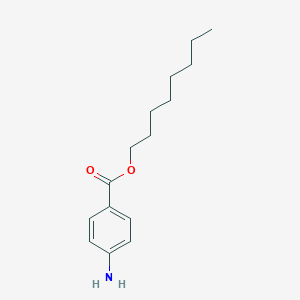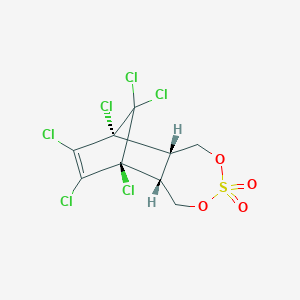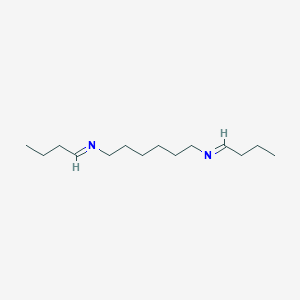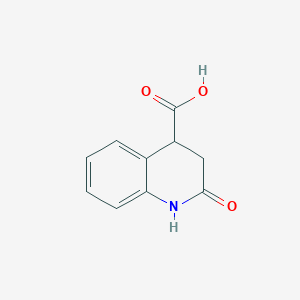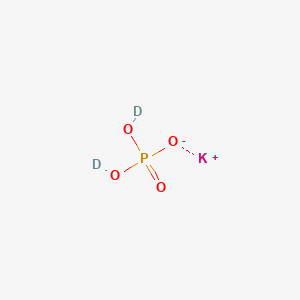
Iridium(III) bromide tetrahydrate
Overview
Description
Iridium(III) bromide tetrahydrate is a chemical compound with the formula IrBr₃·4H₂O. It is a highly water-soluble crystalline iridium source, compatible with bromides and lower (acidic) pH environments. This compound is known for its dark reddish-brown solid appearance and is slightly soluble in water but insoluble in ethanol and ether .
Synthetic Routes and Reaction Conditions:
Reaction of Iridium Dioxide Dihydrate with Hydrobromic Acid: this compound can be synthesized by reacting iridium dioxide dihydrate with hydrobromic acid.
Direct Reaction of Iridium and Bromine: Another method involves the direct reaction of iridium and bromine at 8 atm and 570°C.
Industrial Production Methods:
- The industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: It reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an iridium-germanium bond.
Common Reagents and Conditions:
Hydrobromic Acid: Used in the synthesis and reactions involving this compound.
Germanium Dibromide: Reacts with this compound in hydrobromic acid solution.
Major Products Formed:
Iridium-Germanium Compounds: Formed when this compound reacts with germanium dibromide.
Mechanism of Action
Target of Action
Iridium(III) bromide tetrahydrate, also known as Iridium bromide (IrBr3), tetrahydrate, is a compound that primarily targets inorganic chemical reactions . It is often used as a catalyst in various chemical reactions due to its unique properties .
Mode of Action
The compound interacts with its targets through chemical reactions . For instance, Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .
Biochemical Pathways
For example, it reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .
Pharmacokinetics
It’s important to note that most metal bromide compounds, including this compound, are highly water-soluble , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. For instance, when heated to 100 °C, it turns dark brown with the release of water and decomposes to iridium and bromine at higher temperatures .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For example, it can be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C . Additionally, its solubility in water and its stability at different temperatures can affect its efficacy in facilitating chemical reactions .
Scientific Research Applications
Iridium(III) bromide tetrahydrate has several applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology and Medicine:
Comparison with Similar Compounds
- Iridium(III) Chloride (IrCl₃)
- Iridium(III) Iodide (IrI₃)
- Ruthenium(III) Bromide (RuBr₃)
- Rhodium(III) Bromide (RhBr₃)
- Osmium(III) Bromide (OsBr₃)
- Platinum(III) Bromide (PtBr₃)
Comparison:
- Uniqueness: Iridium(III) bromide tetrahydrate is unique due to its specific solubility properties and its ability to form bonds with elements like germanium. Compared to its chloride and iodide counterparts, the bromide form has distinct reactivity and solubility characteristics .
Properties
IUPAC Name |
tribromoiridium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Br[Ir](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721553 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-83-0 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


